molecular formula C13H14N2O4 B2638759 3-methoxy-N-(2-methoxybenzyl)isoxazole-5-carboxamide CAS No. 1428378-56-6

3-methoxy-N-(2-methoxybenzyl)isoxazole-5-carboxamide

Cat. No. B2638759
CAS RN: 1428378-56-6
M. Wt: 262.265
InChI Key: GDSMJZNTWZBJQE-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Methoxybenzyl is a component that includes a methoxy group (-OCH3) attached to a benzyl group . Carboxamide refers to a functional group consisting of a carbonyl group (C=O) linked to an amine group (NH2).


Synthesis Analysis

Isoxazoles can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Methoxybenzyl compounds can be synthesized through reactions at the benzylic position .


Molecular Structure Analysis

The molecular structure of these components can be analyzed using various techniques. For example, the structure of methoxybenzyl alcohol, a related compound, is available as a 2D Mol file .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, isoxazole has a molar mass of 69.06202 g/mol, a density of 1.075 g/ml, and a boiling point of 95 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole and Pyrimidine Derivatives : A study involved synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . These derivatives were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for cancer research applications (Hassan, Hafez, & Osman, 2014).

Biological Activities

  • Inhibition of Cell Adhesion : Research identified that certain carboxamides, including those related to 3-methoxy-N-(2-methoxybenzyl)isoxazole-5-carboxamide, could inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This suggests their potential role in anti-inflammatory treatments (Boschelli et al., 1995).

Pharmaceutical Applications

  • Development of Anti-depressants : A study on the design and synthesis of 3-ethoxyquinoxalin-2-carboxamides, structurally similar to the given compound, showed potential as 5-HT3 receptor antagonists, suggesting their use in treating depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Chemical Protection Strategies

  • Carboxamide Protecting Group Development : A study introduced a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), which is relevant for protecting carboxamide groups in complex synthetic chemistry. This group can be removed under mild basic conditions, showing its versatility in synthetic applications (Muranaka, Ichikawa, & Matsuda, 2011).

Potential Herbicidal Applications

  • Isoxazolecarboxamides in Herbicides : Research on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, similar in structure to the compound , revealed their potential as herbicides. These compounds showed significant preemergent and postemergent herbicidal activity against various weeds (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).

Safety And Hazards

The safety and hazards of a compound would depend on its specific structure and properties. For example, methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the study of these compounds could involve the development of new synthetic routes and applications. For example, it is always imperative to develop alternate metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

3-methoxy-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-6-4-3-5-9(10)8-14-13(16)11-7-12(18-2)15-19-11/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMJZNTWZBJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-methoxybenzyl)isoxazole-5-carboxamide

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